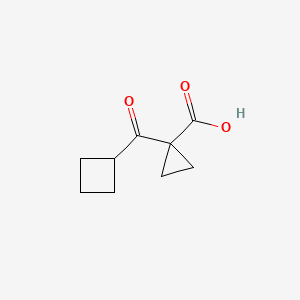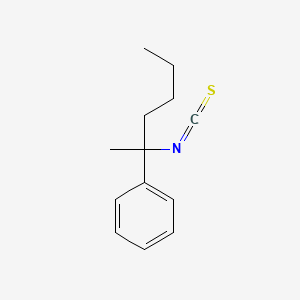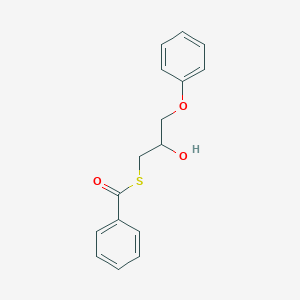
1-(Cyclobutanecarbonyl)cyclopropane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Cyclobutanecarbonyl)cyclopropane-1-carboxylic acid is a compound that features both cyclobutane and cyclopropane rings, making it an interesting subject for chemical research. The presence of these strained ring systems can impart unique reactivity and properties to the molecule, which can be exploited in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclobutanecarbonyl)cyclopropane-1-carboxylic acid typically involves the formation of the cyclobutane and cyclopropane rings followed by their functionalization. One common method is the cyclopropanation of a suitable precursor, such as an alkene, using a reagent like diazomethane or a metal carbenoid. The cyclobutane ring can be introduced through a [2+2] cycloaddition reaction involving an alkene and a suitable partner like a ketene.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclopropanation and cycloaddition steps, as well as the development of efficient purification methods to isolate the desired product.
化学反应分析
Types of Reactions
1-(Cyclobutanecarbonyl)cyclopropane-1-carboxylic acid can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or to break the ring systems.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can be employed to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be carried out on the carbonyl carbon or on the ring systems using reagents like Grignard reagents or organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Grignard reagents, organolithium compounds, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols. Substitution reactions can introduce a variety of functional groups depending on the nucleophile used.
科学研究应用
1-(Cyclobutanecarbonyl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those containing strained ring systems.
Biology: Its unique structure can be exploited in the design of bioactive molecules, such as enzyme inhibitors or receptor ligands.
Medicine: The compound may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: It can be used in the synthesis of specialty chemicals, polymers, and materials with unique properties.
作用机制
The mechanism by which 1-(Cyclobutanecarbonyl)cyclopropane-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions. The strained ring systems can also undergo ring-opening reactions, which can be exploited in chemical synthesis.
相似化合物的比较
Similar Compounds
Cyclopropane-1-carboxylic acid: A simpler compound with a single cyclopropane ring.
Cyclobutanecarboxylic acid: Contains a cyclobutane ring but lacks the cyclopropane ring.
1-Aminocyclopropane-1-carboxylic acid: A biologically active compound involved in ethylene biosynthesis in plants.
Uniqueness
1-(Cyclobutanecarbonyl)cyclopropane-1-carboxylic acid is unique due to the presence of both cyclobutane and cyclopropane rings, which impart distinct reactivity and properties. This makes it a valuable compound for research and industrial applications, particularly in the synthesis of complex molecules and materials.
属性
CAS 编号 |
923277-46-7 |
|---|---|
分子式 |
C9H12O3 |
分子量 |
168.19 g/mol |
IUPAC 名称 |
1-(cyclobutanecarbonyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H12O3/c10-7(6-2-1-3-6)9(4-5-9)8(11)12/h6H,1-5H2,(H,11,12) |
InChI 键 |
OMAPZBVFCHUIJF-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)C(=O)C2(CC2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{2-[4-(Methanesulfinyl)-2,5-dimethoxyphenyl]ethyl}acetamide](/img/structure/B14185525.png)



![10-(4-Methylphenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14185557.png)
![ethyl 4-(piperidin-4-ylamino)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate;dihydrochloride](/img/structure/B14185564.png)


![1-[(Benzenesulfonyl)(diazo)methanesulfonyl]-4-cyclohexylbenzene](/img/structure/B14185574.png)


![3-Iodo-N-[2-(2-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide](/img/structure/B14185590.png)

